molecular formula C8H13NO2 B2663963 Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2137649-44-4

Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B2663963
CAS No.: 2137649-44-4
M. Wt: 155.197
InChI Key: CLEFZPCEAGICME-XPUUQOCRSA-N
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Description

Methyl (1R,5R)-3-azabicyclo[320]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Scientific Research Applications

Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism by which Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the position of the nitrogen atom. This configuration allows it to participate in distinct chemical reactions and interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEFZPCEAGICME-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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